molecular formula C21H20O11 B192653 Vincetoxicoside B CAS No. 22007-72-3

Vincetoxicoside B

Cat. No. B192653
CAS RN: 22007-72-3
M. Wt: 448.4 g/mol
InChI Key: QPHXPNUXTNHJOF-XNFUJFQVSA-N
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Description

Vincetoxicoside B is a flavonoid derivative . It is known to show antifungal activity . It is also a part of the Traditional Chinese Medicine Active Compound Library and the Plant-Sourced Natural Product Library .


Synthesis Analysis

Vincetoxicoside B has been isolated from Polygonum paleaceum Wall . The chemical structures of Vincetoxicoside B and other compounds were established based on one-dimensional and two-dimensional nuclear magnetic resonance techniques, mass spectrometry, and by comparison with spectroscopic data reported .


Molecular Structure Analysis

The molecular formula of Vincetoxicoside B is C21H20O11 . The canonical SMILES representation is O=C1C(O)=C(C2=CC=C(O)C(O)=C2)OC3=CC(O[C@H]4C@@HO4)O)O)O)=CC(O)=C13 .


Physical And Chemical Properties Analysis

Vincetoxicoside B is a yellow powder . It is soluble in DMSO and slightly soluble in water . It should be stored at -20°C and protected from light .

Scientific Research Applications

  • Anti-cancer Properties :

    • Vincetoxicoside B, along with other compounds, exhibited synergistic antifungal activities, and a preliminary structure-activity relationship indicated the importance of free 3-OH in the structure of flavonoids for synergistic antifungal activity (Yang et al., 2017).
  • Antifungal Activity :

    • It was isolated from Polygonum paleaceum Wall, and its structure was confirmed via spectroscopic methods. Selected compounds, including Vincetoxicoside B, showed notable synergistic antifungal activities, highlighting its potential in antifungal applications (Yang et al., 2017).
  • Phytochemical Analysis :

    • In studies on Cleome viscosa L., Vincetoxicoside B was one of the flavonol glycosides isolated, indicating its presence in various plant species and suggesting a broader context for phytochemical research (Phan et al., 2016).
  • Cytotoxic Activities :

    • The compound was evaluated as part of a study on Laurus nobilis, where its cytotoxic activity against Hep-G2 (a liver cancer cell line) was assessed. Among the isolated compounds, Vincetoxicoside B showed moderate to weak activity (Nagah et al., 2021).

Safety And Hazards

Vincetoxicoside B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHXPNUXTNHJOF-XNFUJFQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944612
Record name 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vincetoxicoside B

CAS RN

22007-72-3
Record name Quercetin 7-O-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22007-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 7-rhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022007723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
Q Pang, Y Tian, J Mi, J Wang, Y Xu - Journal of Pharmaceutical and …, 2016 - Elsevier
… , caffeic acid, epicatechin, isoquercitrin, vincetoxicoside B and quercetin in rat plasma using … mL −1 for isoquercitrin, 2–9000 ng mL −1 for vincetoxicoside B, and 20–18000 ng mL −1 for …
Number of citations: 23 www.sciencedirect.com
K Ishiguro, S Nagata, H Fukumoto, M Yamaki, S Takagi… - Phytochemistry, 1991 - Elsevier
… has been isolated together with the known quercitrin and vincetoxicoside B. Their structures were … Compound 2 was identified as vincetoxicoside B (quer~tin-7-0-rhamnoside) …
Number of citations: 68 www.sciencedirect.com
YX Yang, MM An, YS Jin, HS Chen - Journal of Asian natural …, 2017 - Taylor & Francis
A new compounds neopaleaceolactoside (1), along with nine known compounds phyllocoumarin (2), quercetin (3), quercitrin (4), quercetin-3-methyl ether (5), vincetoxicoside B (6), …
Number of citations: 10 www.tandfonline.com
NM Phan, TP Nguyen, TD Le, TC Mai, MT Phong… - Phytochemistry …, 2016 - Elsevier
… of Cleome viscosa L., two new flavonol glycosides, named visconoside A (1) and visconoside B (2), together with six known flavonol glycosides, vincetoxicoside A (3), vincetoxicoside B (…
Number of citations: 22 www.sciencedirect.com
W Su, P Chen, Z Yang, N Zhong, Q Ma… - Biotechnology & …, 2021 - Taylor & Francis
… Vincetoxicoside B, bijaponicaxanthone and quercetin possess the top binding activity to ACE2, Mpro and PLP, respectively. The molecular docking results and the traditionally known …
Number of citations: 2 www.tandfonline.com
N Nagah, I Mostafa, A Osman, G Dora… - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
… (1), reynosin (2), protocatechuic acid (3), vincetoxicoside B (4) and vitexin (5). The chemical … vincetoxicoside B). To our knowledge, this is the first report of isolation of vincetoxicoside B …
Number of citations: 9 ejchem.journals.ekb.eg
L Moradihaghgou, R Schneider, BM Zanjani… - Medicinal …, 2023 - ingentaconnect.com
… Except for vincetoxicoside B, all of the compounds chosen for this study passed the uwQED, … Morusin and vincetoxicoside B are predicted to be dual CYP3A4 and P-gp inhibitors, which …
Number of citations: 3 www.ingentaconnect.com
E Gholamalipour Alamdari, Z Avarseji… - Natural Product …, 2022 - journals.sagepub.com
The aim of this study was to extract, identify and isolate the chemical constituents of the root and leaves of Cleome viscosa by liquid chromatography coupled to electrospray ionization …
Number of citations: 2 journals.sagepub.com
P Li, J Shen, Y Li, H Yao, M Yu, C He… - Chemistry & …, 2021 - Wiley Online Library
… The neighbor node with m/z 303.0521 of vincetoxicoside B [M] + was 146 Da (the loss of -Rha-) lower than vincetoxicoside B, and was determined as the vincetoxicoside B fragment …
Number of citations: 2 onlinelibrary.wiley.com
Y Wang, L Xing, J Zhang, X Ma, R Weng - LWT, 2023 - Elsevier
… However, gallic acid was not retained by the C18 column, and the recoveries of 4-hydroxybenzoic acid, salicylic acid, catechinic acid, epicatechin, and vincetoxicoside B were <60% …
Number of citations: 3 www.sciencedirect.com

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